Ethyl 2-(4-iodophenoxy)acetate
Description
Ethyl 2-(4-iodophenoxy)acetate is an organoiodine compound belonging to the class of phenoxyacetate esters. Its molecular formula is C₁₀H₁₁IO₃, with a molecular weight of 306.099 g/mol . The iodine atom at the para-position of the phenyl ring confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.
Properties
CAS No. |
90794-33-5 |
|---|---|
Molecular Formula |
C10H11IO3 |
Molecular Weight |
306.1 g/mol |
IUPAC Name |
ethyl 2-(4-iodophenoxy)acetate |
InChI |
InChI=1S/C10H11IO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 |
InChI Key |
LSDOOFJZRXYLSK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)I |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key structural analogs and their properties:

Key Observations :
- Halogen Effects : Iodine's larger atomic radius and polarizability compared to F or Cl increase molecular weight and may enhance lipophilicity, influencing bioavailability or material properties .
- Amino vs. Nitro Groups: Ethyl 2-(4-aminophenoxy)acetate is synthesized via nitro reduction (Fe/NH₄Cl), achieving moderate yields (62%), whereas fluoro analogs achieve higher yields (up to 95.6%) due to simpler substitution .
This compound
Nucleophilic Substitution: Reacting 4-iodophenol with ethyl bromoacetate in the presence of K₂CO₃ (similar to Ethyl 2-(4-fluorophenoxy)acetate synthesis) .
Esterification: Conversion of 2-(4-iodophenoxy)acetic acid with ethanol under acid catalysis .
Comparison with Other Esters :
- Ethyl 2-(4-aminophenoxy)acetate: Requires a two-step process: (i) alkylation of p-nitrophenol, (ii) nitro group reduction. Lower yield (62%) due to intermediate purification challenges .
- Ethyl 2-(4-fluorophenoxy)acetate: Single-step synthesis with K₂CO₃ in acetone, achieving near-quantitative yields (95.6%) .
Crystallographic and Computational Insights
- Hirshfeld Analysis: Ethyl 2-(4-aminophenoxy)acetate exhibits intermolecular N–H⋯O and C–H⋯O interactions, critical for crystal packing .
- DFT Studies : Computational models for halogenated analogs predict enhanced electrophilicity at the ester carbonyl group due to electron-withdrawing effects of iodine .
Q & A
Q. What are the key considerations for synthesizing Ethyl 2-(4-iodophenoxy)acetate?
Methodological Answer: Synthesis requires careful optimization of reaction conditions. A common approach involves nucleophilic substitution between 4-iodophenol and ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetone). Temperature control (~60°C) and stoichiometric ratios (1:1.2 phenol:ethyl bromoacetate) are critical to minimize side reactions like hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How is the structure of this compound confirmed experimentally?
Methodological Answer: Structural confirmation employs:
- ¹H/¹³C NMR : Key signals include the ethyl ester triplet (~1.3 ppm for CH₃, ~4.2 ppm for CH₂) and aromatic protons (6.6–7.5 ppm for the iodophenyl group) .
- X-ray crystallography : Resolves bond lengths (e.g., C-O ether linkage at ~1.36 Å) and confirms the planar geometry of the iodophenyl ring .
- HRMS : Validates molecular weight (e.g., [M⁺] at m/z 401.9521 for a chloro-iodo analog) .
Q. What analytical techniques are essential for purity assessment?
Methodological Answer:
- HPLC : Quantifies impurities using a C18 column and UV detection at 254 nm.
- Melting Point : Sharp melting range (e.g., 85–87°C) indicates purity.
- TLC : Hexane/ethyl acetate (3:1) as mobile phase, visualized under UV .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer: Discrepancies (e.g., shorter C-N bonds in crystallography vs. NMR predictions) arise from resonance effects in the acetamide group. Cross-validate using:
- DFT calculations : Compare theoretical vs. experimental bond lengths .
- Variable-temperature NMR : Assess dynamic effects (e.g., keto-enol tautomerism) .
- Complementary techniques : Pair IR (C=O stretch at ~1700 cm⁻¹) with X-H bond analysis in crystallography .
Q. What strategies improve synthetic yield in multi-step reactions?
Methodological Answer: Low yields (e.g., 19% in a related ester synthesis) can be addressed via:
Q. How to study host-guest interactions with β-cyclodextrin complexes?
Methodological Answer:
Q. How to evaluate catalytic efficiency in transesterification reactions?
Methodological Answer:
- Kinetic studies : Track ester conversion via ¹H NMR (disappearance of ethyl ester signals) .
- Thermodynamic data : Reference proton affinity (835.7 kJ/mol) and gas-phase basicity (804.7 kJ/mol) for reaction feasibility .
- Activation energy : Calculate via Arrhenius plots using GC-MS data at varying temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

